molecular formula C27H34F3N7O3 B611128 TAK-960 CAS No. 1137868-52-0

TAK-960

Cat. No.: B611128
CAS No.: 1137868-52-0
M. Wt: 561.6 g/mol
InChI Key: GWRSATNRNFYMDI-UHFFFAOYSA-N
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Description

TAK-960 is a novel, orally available, selective inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine protein kinase involved in key processes during mitosis. Human polo-like kinase 1 has been shown to be overexpressed in various human cancers, and elevated levels of polo-like kinase 1 have been associated with poor prognosis, making it an attractive target for anticancer therapy .

Biochemical Analysis

Biochemical Properties

TAK-960 plays a significant role in biochemical reactions by inhibiting PLK1. PLK1 is crucial for the regulation of mitosis, including activation of cell division cycle 2, chromosome segregation, centrosome maturation, bipolar spindle formation, regulation of the anaphase-promoting complex, and execution of cytokinesis . This compound interacts with PLK1 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to the accumulation of G2/M phase cells, aberrant mitosis morphology, and increased phosphorylation of histone H3 (pHH3) .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It inhibits the proliferation of multiple cancer cell lines, including those that express multidrug-resistant protein 1 (MDR1) . This compound treatment causes cell cycle arrest at the G2/M phase, leading to polyploidy and apoptosis . Additionally, this compound influences cell signaling pathways by increasing the phosphorylation of histone H3, which is a marker of mitotic cells . The compound also affects gene expression by altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of PLK1 in mitosis, leading to cell cycle arrest at the G2/M phase . This compound also induces aberrant mitosis morphology and increases the phosphorylation of histone H3 . The compound’s effects on gene expression include the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under recommended storage conditions and retains its activity over extended periods . In vitro studies have shown that the anti-proliferative effects of this compound are sustained even after the removal of the drug . In vivo studies have demonstrated that this compound significantly inhibits tumor growth in a dose-dependent manner . Long-term effects of this compound include sustained cell cycle arrest and apoptosis in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of this compound increases the phosphorylation of histone H3 in a dose-dependent manner and significantly inhibits the growth of HT-29 colorectal cancer xenografts . Treatment with once daily this compound exhibits significant efficacy against multiple tumor xenografts, including adriamycin/paclitaxel-resistant xenograft models and disseminated leukemia models . High doses of this compound may lead to toxic or adverse effects, including severe cell cycle arrest and apoptosis .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with PLK1. The compound inhibits PLK1 by binding to its ATP-binding site, leading to the disruption of mitotic processes . This compound also affects metabolic flux by altering the levels of metabolites involved in cell cycle regulation and apoptosis . The compound’s inhibitory effects on PLK1 result in changes in the expression of genes involved in metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be effectively absorbed and distributed in the body . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its interactions with multidrug-resistant protein 1 (MDR1), which affects its efficacy in cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity is influenced by its localization to specific compartments or organelles involved in mitosis . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm, where it binds to PLK1 and inhibits its kinase activity .

Preparation Methods

TAK-960 is synthesized through a series of chemical reactions involving the incorporation of fluorine atoms to optimize its propertiesThe industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

TAK-960 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions to introduce different substituents on its core structure.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Scientific Research Applications

TAK-960 has shown broad-spectrum preclinical antitumor activity in multiple dosing regimens. It has demonstrated efficacy in various tumor cell lines, including those that express multidrug-resistant protein 1. This compound treatment causes accumulation of G2-M cells, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 in vitro and in vivo. It has inhibited the proliferation of multiple cancer cell lines and has shown significant efficacy against multiple tumor xenografts, including adriamycin/paclitaxel-resistant xenograft models and disseminated leukemia models .

Comparison with Similar Compounds

TAK-960 is compared with other polo-like kinase 1 inhibitors, such as volasertib and BI 2536. While all these compounds target polo-like kinase 1, this compound has shown unique properties, including its oral bioavailability and potency against multidrug-resistant cancer cell lines. This makes this compound a promising candidate for further development and clinical evaluation .

Properties

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSATNRNFYMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137868-52-0
Record name TAK-960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137868520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3831VFM1ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C(=O)O)c(F)cc1Nc1ncc2c(n1)N(C1CCCC1)CC(F)(F)C(=O)N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was synthesized from 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxybenzoic acid and 1-methylpiperidin-4-amine as described in the general procedure for amide bond synthesis. The final compound was purified by reverse phase HPLC and basified to give the free base. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.60-1.73 (m, 11H), 1.88-2.21 (m, 8H) 2.78 (br. s., 2H) 3.73 (br. s., 1H) 3.91 (s, 3H) 4.08 (t, J=13.8 Hz, 2H) 4.81 (d, J=8.1 Hz, 1H) 7.18 (d, J=6.6 Hz, 1H) 7.91 (br. s., 1H) 8.04 (s, 1H) 8.24 (d, J=13.4 Hz, 1H) 8.30 (s, 1H). [M+H] calc'd for C27H34F3N7O3, 562. found 562.
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 0.05 g (0.11 mmole) of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-benzoic acid (I-169), 0.06 g (0.16 mmole) of 1-[bis(dimethylamino)methylene]-1H-benzotriazolium-3-oxide hexafluorophosphate and 2 mL of dimethylformamide was added 0.06 mL (0.32 mmole) of diisopropylethylamine. After stirring at room temperature for 30 minutes 0.04 g (0.32 mmole) of 4-amino-1-ethylpiperidine was added. The mixture was stirred at room temperature for 18 hours, then diluted with ethyl acetate and water. The aqueous phase was extracted twice with ethyl acetate. The combined organic layers were washed with 1M sodium hydroxide solution then brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with methanol-dichloromethane (gradient, 0:100-20:80) to give 0.038 g of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (I-175).
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-benzoic acid
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a mixture of 0.05 g (0.11 mmole) of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-benzoic acid (I-169), 0.06 g (0.16 mmole) of 1-[bis(dimethylamino)methylene]-1H-benzotriazolium-3-oxide hexafluorophosphate and 2 mL of dimethylformamide was added 0.06 mL (0.32 mmole) of diisopropylethylamine. After stirring at room temperature for 30 minutes 0.04 g (0.32 mmole) of 4-amino-1-methylpiperidine was added. The mixture was stirred at room temperature for 18 hours, then diluted with ethyl acetate and water. The aqueous phase was extracted twice with ethyl acetate. The combined organic layers were washed with 1M sodium hydroxide solution then brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with methanol-dichloromethane (gradient, 0:100-20:80) to give 0.038 g of 4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (I-176).
Name
4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-2-fluoro-5-methoxy-benzoic acid
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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